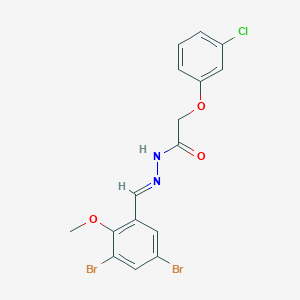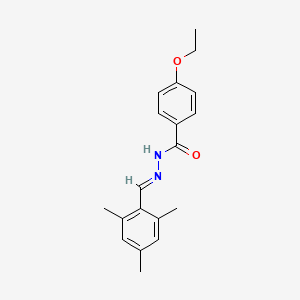
N'-acetyl-2-(4-methylphenoxy)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-acetyl-2-(4-methylphenoxy)acetohydrazide is a derivative of acetohydrazide, characterized by the presence of a 4-methylphenoxy group. This compound and its analogs have been explored for various chemical and physical properties, demonstrating interesting behaviors in crystal structures, hydrogen bonding, and potential applications in fields such as material science and pharmacology, excluding drug use and dosage information.
Synthesis Analysis
The synthesis of acetohydrazide derivatives typically involves the reaction of corresponding phenoxyacetate esters with hydrazine hydrate in suitable solvents such as ethanol. For instance, Liu and Gao (2012) synthesized a similar compound, 2-(4-methoxyphenoxy)acetohydrazide, using ethyl 2-(4-methoxyphenoxy)acetate, showcasing a method that could be adapted for N'-acetyl-2-(4-methylphenoxy)acetohydrazide (Gang Liu & Jie Gao, 2012).
Molecular Structure Analysis
The molecular structure of acetohydrazide derivatives reveals interesting aspects such as electronic delocalization within the molecule. For example, the N—N bond length in the acetohydrazide group suggests some degree of electronic delocalization. The crystal structures often involve hydrogen bonds forming sheets or networks, stabilizing the structure and influencing its properties (N. Sharma et al., 2015).
Chemical Reactions and Properties
Acetohydrazide derivatives engage in various chemical reactions, including condensation to form hydrazone compounds. These reactions are influenced by the presence of substituents on the phenoxy group and the acetohydrazide moiety, affecting their chemical behavior and potential applications. The hydrazone formation, for example, plays a crucial role in modifying the molecular structure and properties of these compounds (G. Sheng et al., 2015).
Physical Properties Analysis
The physical properties, including crystallinity and melting points, of N'-acetyl-2-(4-methylphenoxy)acetohydrazide derivatives, are closely tied to their molecular and crystal structures. The arrangement of molecules in the crystal lattice, dictated by hydrogen bonding and other intermolecular interactions, significantly impacts these properties. Studies like those conducted by Sharma et al. (2015) provide insight into how the physical form of these compounds can be analyzed and interpreted (N. Sharma et al., 2015).
Chemical Properties Analysis
The chemical properties of N'-acetyl-2-(4-methylphenoxy)acetohydrazide derivatives, such as reactivity, stability, and solubility, are influenced by their molecular structure. For instance, the electronic delocalization within the acetohydrazide group affects the compound's reactivity towards nucleophilic attack. Moreover, the ability to form stable hydrogen bonds can enhance the solubility in various solvents, which is crucial for their potential applications in chemical synthesis and material science (G. Sheng et al., 2015).
Applications De Recherche Scientifique
Nonlinear Optical Applications
A study by Naseema et al. (2010) synthesized hydrazones related to N'-acetyl-2-(4-methylphenoxy)acetohydrazide, investigating their nonlinear optical properties using a single beam z-scan technique. This research revealed potential applications in optical devices such as limiters and switches due to their two-photon absorption and effective third-order susceptibility, suggesting these compounds as promising candidates for optical power limiting behavior at 532 nm (Naseema, K., Sujith, K. V., Manjunatha, K., Kalluraya, B., Umesh, G., & Rao, V., 2010).
Antimicrobial and Antileishmanial Activity
Further exploration into the biological activity of derivatives of N'-acetyl-2-(4-methylphenoxy)acetohydrazide was conducted by Fuloria et al. (2009), who synthesized novel imines and thiazolidinones demonstrating antibacterial and antifungal activities. This study highlights the potential of these compounds in developing new antimicrobial agents (Fuloria, N., Singh, V., Yar, M., & Ali, M., 2009). Additionally, Ahsan et al. (2016) synthesized new analogues showing promising in vitro antileishmanial activity, suggesting their therapeutic potential for leishmaniasis (Ahsan, M., Ansari, Y., Kumar, P., Soni, M., Yasmin, S., Jadav, S. S., & Sahoo, G., 2016).
Anticancer Activities
Research into the anticancer activities of 2-(4-chloro-3-methylphenoxy)-N'-[(aryl)methylidene]acetohydrazides was reported by Şenkardeş et al. (2021), where derivatives were synthesized and evaluated for their effects on cell viability, morphological changes, and caspase-3 activity in various cancer cell lines. This study identifies compounds with potent growth inhibition against specific cancer cell lines, indicating the potential for these compounds in cancer treatment (Şenkardeş, S., Erdoğan, Ö., Çevik, Ö., & Küçükgüzel, Ş., 2021).
Chemoselective Acetylation in Drug Synthesis
Magadum and Yadav (2018) utilized a related chemical framework for chemoselective acetylation of 2-aminophenol, demonstrating a process optimization for the synthesis of intermediate compounds in the production of antimalarial drugs. This study showcases the importance of such compounds in facilitating efficient drug synthesis processes (Magadum, D. B., & Yadav, G., 2018).
Propriétés
IUPAC Name |
N'-acetyl-2-(4-methylphenoxy)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-8-3-5-10(6-4-8)16-7-11(15)13-12-9(2)14/h3-6H,7H2,1-2H3,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHJEOLUMGERKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NNC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]-1-benzothiophene-5-carboxamide](/img/structure/B5553113.png)

![1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-3-azepanamine dihydrochloride](/img/structure/B5553126.png)
![5-{[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5553127.png)

![2-(4-isopropylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5553155.png)
![2-{1-[2-(3-phenyl-1-pyrrolidinyl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5553161.png)
![1-amino-6-chloro-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B5553167.png)

![N-(2,4-difluorophenyl)-2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5553180.png)
![2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid](/img/structure/B5553181.png)


![methyl 1-[(4-ethylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B5553199.png)